A Technical Guide to Biotin-PEG3-C3-NH2: Structure, Properties, and Applications in Drug Development
A Technical Guide to Biotin-PEG3-C3-NH2: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker molecule. With its unique combination of a biotin (B1667282) moiety for affinity binding, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group for conjugation, this reagent is of significant interest in various research and drug development areas, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and IUPAC Name
Biotin-PEG3-C3-NH2 is characterized by a biotin molecule linked to a primary amine through a 15-atom spacer arm. This spacer consists of a triethylene glycol (PEG3) unit and a propyl (C3) chain.
Chemical Structure:
IUPAC Name: N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
The structure features a biotin group, which exhibits high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic PEG3 spacer that enhances solubility and reduces steric hindrance, and a terminal primary amine that serves as a reactive handle for conjugation to various molecules.
Physicochemical and Quantitative Data
The key properties of Biotin-PEG3-C3-NH2 are summarized in the table below, providing essential data for its use in experimental design.
| Property | Value | Reference |
| CAS Number | 183896-00-6 | [1] |
| Molecular Formula | C₂₀H₃₈N₄O₅S | [1][2] |
| Molecular Weight | 446.61 g/mol | [1][2] |
| Purity | >95% | |
| Appearance | Oil | |
| Color | Colorless to light yellow | |
| Solubility | Soluble in Methanol (≥ 175 mg/mL) | |
| Storage Conditions | Store at -20°C, sealed and protected from moisture. |
Experimental Protocols
The terminal primary amine of Biotin-PEG3-C3-NH2 allows for its conjugation to various molecules, most commonly those containing a carboxyl group or an N-hydroxysuccinimide (NHS) ester. Below are representative protocols for its application in bioconjugation and as a linker in PROTAC synthesis.
Protocol 1: General Protein Labeling via NHS Ester Chemistry
This protocol describes the conjugation of Biotin-PEG3-C3-NH2 to a protein containing an activated NHS ester.
Materials:
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Protein-NHS ester conjugate
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Biotin-PEG3-C3-NH2
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Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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Desalting column or dialysis equipment
Procedure:
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Protein Preparation: Dissolve the protein-NHS ester conjugate in the amine-free buffer to a final concentration of 1-5 mg/mL.
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Biotin-PEG3-C3-NH2 Solution Preparation: Immediately before use, dissolve Biotin-PEG3-C3-NH2 in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
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Conjugation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG3-C3-NH2 stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
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Purification: Remove excess, unreacted Biotin-PEG3-C3-NH2 and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
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Characterization: Confirm the biotinylation of the protein using appropriate methods such as a HABA assay or Western blot analysis with a streptavidin conjugate.
Protocol 2: Conceptual PROTAC Synthesis Workflow
Biotin-PEG3-C3-NH2 is a valuable tool in the development of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This protocol outlines a conceptual workflow for synthesizing a PROTAC using this linker.
Materials:
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Target Protein Ligand with a reactive carboxyl group or NHS ester
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E3 Ligase Ligand with a compatible reactive group
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Biotin-PEG3-C3-NH2
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Coupling reagents (e.g., HATU, HOBt, EDC) for carboxyl activation
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Appropriate anhydrous solvents (e.g., DMF, DCM)
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Purification system (e.g., HPLC)
Procedure:
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Activation of Target Protein Ligand (if necessary): If the target protein ligand contains a carboxylic acid, activate it using standard coupling reagents like HATU or a combination of EDC and NHS to form an NHS ester.
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First Conjugation Step: React the activated target protein ligand with one of the functional groups of a bifunctional linker. In a stepwise synthesis, one would first conjugate the target protein ligand to a linker with a different orthogonal reactive group.
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Introduction of Biotin-PEG3-C3-NH2: In a modular approach, the amine group of Biotin-PEG3-C3-NH2 can be reacted with an activated carboxyl group on a pre-formed Ligand-Linker intermediate.
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Second Conjugation Step: The remaining functional group on the linker is then reacted with the E3 ligase ligand.
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One-Pot Synthesis (Alternative): In some cases, a one-pot reaction can be performed where the target protein ligand, E3 ligase ligand, and the bifunctional linker (if appropriately functionalized) are reacted together.
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Purification: The final PROTAC molecule is purified from the reaction mixture using techniques such as preparative HPLC.
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Characterization: The structure and purity of the synthesized PROTAC are confirmed by methods like LC-MS and NMR. The biotin tag can be used for affinity purification or detection in subsequent biological assays.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving Biotin-PEG3-C3-NH2.
Caption: PROTAC Synthesis and Validation Workflow.
This diagram illustrates the key steps in synthesizing a PROTAC molecule using a linker like Biotin-PEG3-C3-NH2, followed by the biological validation of its ability to induce target protein degradation. The biotin tag can be utilized for affinity pull-down experiments to confirm target engagement.
Caption: General Bioconjugation Workflow.
This diagram outlines a typical workflow for conjugating Biotin-PEG3-C3-NH2 to a molecule of interest, enabling a variety of downstream applications that leverage the high-affinity biotin-streptavidin interaction.
